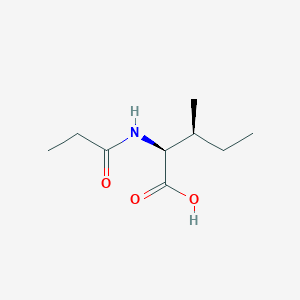

(2S,3S)-3-Methyl-2-propanamidopentanoic acid

Description

Contextualization within Organic and Biological Chemistry

(2S,3S)-3-Methyl-2-propanamidopentanoic acid belongs to the class of compounds known as N-acyl amino acids (NAAAs). NAAAs are characterized by an amide bond linking the nitrogen atom of an amino acid to the acyl group of a carboxylic acid. In this specific case, the amino acid is L-isoleucine and the acyl group is derived from propanoic acid.

N-acyl amino acids are a diverse family of lipid signaling molecules that have been identified in various biological systems. mdpi.com The broader class of NAAAs is known to be involved in a range of biological processes, and their study has revealed potential therapeutic applications. mdpi.com For instance, certain N-acyl amino acids exhibit antimicrobial and antioxidant properties, while others play roles in cellular signaling and energy homeostasis. researchgate.netnih.gov The specific biological function of a given NAAA is determined by both the amino acid and the fatty acid chain from which it is constituted. mdpi.com

While research has been conducted on various N-acyl isoleucine derivatives, such as those with longer acyl chains or different modifications, the propanoyl variant remains conspicuously absent from detailed study. researchgate.net For example, N-lactoyl-isoleucine has been investigated as a more soluble and bioavailable alternative to L-isoleucine in cell culture media, highlighting the interest in modified forms of this essential amino acid. nih.gov The study of this compound would, therefore, fit into the ongoing exploration of how N-acylation of amino acids modulates their biological activity.

Nomenclature and Stereochemical Significance

The systematic IUPAC name for L-isoleucine is (2S,3S)-2-amino-3-methylpentanoic acid. wikipedia.org The compound , this compound, is the N-propanoyl derivative of L-isoleucine. The "propanamido" portion of the name indicates the presence of a propanoyl group (a three-carbon acyl group) attached to the nitrogen of the amino group of isoleucine.

The stereochemistry, denoted by "(2S,3S)", is of critical importance. L-isoleucine has two chiral centers, at the alpha-carbon (C2) and the beta-carbon (C3). The "S" configuration at both of these centers is the naturally occurring form of the amino acid. wseas.org This specific stereoisomer is the one incorporated into proteins during biosynthesis. wikipedia.org Any synthesis or biological study of this compound would need to carefully consider and control this stereochemistry, as different stereoisomers can have vastly different biological activities.

Below is a data table detailing the properties of the parent amino acid, L-isoleucine.

| Property | Value |

| IUPAC Name | (2S,3S)-2-Amino-3-methylpentanoic acid |

| Molecular Formula | C6H13NO2 |

| Molar Mass | 131.17 g/mol |

| Chirality | Two chiral centers (2S, 3S) |

| Classification | Essential, non-polar, aliphatic amino acid |

Current Research Landscape and Gaps in Understanding

A thorough review of the current scientific literature reveals a significant gap in the understanding of this compound. There are no dedicated research articles, clinical studies, or comprehensive reviews that focus specifically on the synthesis, characterization, or biological activity of this compound.

The existing research on N-acyl amino acids provides a framework within which the properties of this compound could be hypothesized. mdpi.comnih.gov However, without direct experimental evidence, any discussion of its potential biological roles remains speculative. The lack of research indicates that the specific effects of the N-propanoyl modification on the biological activity of L-isoleucine have not been investigated.

This absence of data represents a clear gap in the field of N-acyl amino acid research. Future studies could explore:

The synthesis and purification of enantiomerically pure this compound.

The investigation of its physicochemical properties.

The evaluation of its biological activity, for example, as an antimicrobial, antioxidant, or signaling molecule, in comparison to other N-acyl isoleucine derivatives.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-(propanoylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-4-6(3)8(9(12)13)10-7(11)5-2/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t6-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGDKGURVOZQOV-XPUUQOCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2s,3s 3 Methyl 2 Propanamidopentanoic Acid

Total Synthesis Approaches to (2S,3S)-3-Methyl-2-propanamidopentanoic Acid

The total synthesis of this compound hinges on the stereoselective construction of its core amino acid structure, (2S,3S)-2-amino-3-methylpentanoic acid, which is commonly known as L-isoleucine. The final step involves the acylation of the amino group with a propanoyl moiety, a standard transformation in peptide chemistry. The primary challenge lies in establishing the two adjacent stereocenters at the C2 and C3 positions with the correct absolute configuration.

Stereoselective Synthesis Strategies

Asymmetric synthesis provides the most elegant routes to enantiomerically pure amino acids, avoiding the need for resolving racemic mixtures. ankara.edu.tr A prominent strategy involves the use of chiral auxiliaries, which are temporarily attached to a substrate to direct a diastereoselective reaction, after which the auxiliary is removed. ankara.edu.trnih.gov

One of the most powerful methods for establishing the stereocenters of amino acids like isoleucine is the asymmetric alkylation of chiral enolates derived from Evans' oxazolidinone auxiliaries. santiago-lab.com In this approach, an achiral N-acyloxazolidinone is deprotonated to form a chiral Z-enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile (an alkyl halide) to the opposite face. For the synthesis of the isoleucine backbone, sequential alkylation could be envisioned, or an aldol (B89426) reaction followed by manipulation of the resulting hydroxyl group. After the desired stereocenters are set, the chiral auxiliary is cleaved through hydrolysis or reduction to yield the chiral carboxylic acid or alcohol, respectively. santiago-lab.comuwindsor.ca

Another powerful technique is the asymmetric Strecker synthesis. This method can be rendered diastereoselective by using a chiral amine, such as (R)-phenylglycine amide, as a chiral auxiliary. acs.org The chiral amine condenses with an aldehyde (e.g., 2-methylbutanal) to form a chiral imine. Subsequent addition of cyanide occurs diastereoselectively, guided by the auxiliary. The resulting α-amino nitrile can then be hydrolyzed to the target α-amino acid. Some variations of this method benefit from a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of the desired product in high diastereomeric excess. acs.org

Chiral Pool Approaches Utilizing Isoleucine Derivatives

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes, that can be used as starting materials for complex syntheses. core.ac.uk L-isoleucine, possessing the required (2S,3S) stereochemistry, is readily available from the natural chiral pool, typically produced via fermentation. wikipedia.orggoogle.com

Consequently, the most direct and common synthetic route to this compound is not a total synthesis from achiral precursors but rather a straightforward derivatization of L-isoleucine. This approach involves the N-acylation of L-isoleucine with propanoyl chloride or propanoic anhydride (B1165640) under basic conditions, such as the Schotten-Baumann reaction. This method is highly efficient and preserves the stereochemical integrity of the starting material. nih.gov

The utility of L-isoleucine as a chiral pool starting material extends beyond its use as a direct precursor. It can be employed to synthesize its other stereoisomers. For example, D-alloisoleucine ((2R,3S)-2-amino-3-methylpentanoic acid) can be synthesized from L-isoleucine. One route involves the acetylation of L-isoleucine, which facilitates epimerization at the C-2 carbon, followed by enzymatic resolution to separate the desired D-alloisoleucine from the remaining L-isoleucine. rsc.org This demonstrates how a single enantiomer from the chiral pool can serve as a starting point for accessing stereochemically distinct, non-natural amino acids.

Resolution-Based Synthetic Routes

Resolution-based routes involve the synthesis of a mixture of stereoisomers, followed by their separation. For molecules with two stereocenters like isoleucine, this involves separating a mixture of four stereoisomers (L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine) or, more commonly, a diastereomeric pair.

A classical method is enzymatic resolution . This technique leverages the high stereoselectivity of enzymes. For instance, a racemic mixture of N-acetyl-isoleucine can be subjected to an acylase enzyme, often derived from sources like Aspergillus oryzae or porcine kidney. tandfonline.comnih.gov The acylase selectively hydrolyzes the N-acyl bond of the L-enantiomer (N-acetyl-L-isoleucine) to give the free L-amino acid, while leaving the N-acetyl-D-amino acid untouched. tandfonline.comgoogle.com The resulting mixture of L-isoleucine and N-acetyl-D-isoleucine can be easily separated based on their different chemical properties (e.g., solubility or charge). The D-amino acid can then be recovered by chemical hydrolysis of the acetyl group. A similar strategy has been described for separating L-leucine from L-isoleucine using esterases, which selectively hydrolyze the L-leucine ester. google.com

Another approach is diastereomeric salt formation . A racemic mixture of the amino acid or a derivative is reacted with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. For example, a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine can be separated by forming ammonium (B1175870) salts; the differing solubilities allow for their separation via recrystallization. researchgate.net After separation, the resolving agent is removed to yield the enantiomerically pure amino acid.

Derivatization and Analog Design for Research Purposes

This compound possesses two primary functional handles for chemical modification: the carboxylic acid and the secondary amide. These sites allow for the creation of diverse analogs for structure-activity relationship studies and other research applications.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of other functionalities. These transformations are crucial for creating analogs with altered polarity, charge, and chemical reactivity.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions or by using coupling agents. A mild and effective method involves reacting N-protected amino acid N-hydroxysuccinimide (NHS) esters with an alcohol in the presence of 4-(dimethylamino)pyridine (DMAP). core.ac.ukcore.ac.uk This produces methyl, ethyl, or benzyl (B1604629) esters in high yields.

Amide Formation: The carboxyl group can be coupled with primary or secondary amines to form new amide derivatives. This is typically achieved using carbodiimide (B86325) coupling reagents like N,N′-Dicyclohexylcarbodiimide (DCC) in conjunction with additives such as Hydroxybenzotriazole (HOBt) to prevent side reactions and racemization. fishersci.co.ukresearchgate.net

Reduction to Alcohols: Carboxylic acids can be reduced to their corresponding primary alcohols. While sodium borohydride (B1222165) is generally ineffective, stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) readily perform this transformation, converting the carboxyl group to a hydroxymethyl group (-CH₂OH). britannica.comstackexchange.comlibretexts.org

The following table summarizes key derivatization reactions at the carboxylic acid moiety:

| Reaction Type | Reagents and Conditions | Product Functional Group | Reference |

| Esterification | R'-OH, H⁺ (cat.), heat | Ester (-COOR') | libretexts.org |

| Esterification | R'-OH, DMAP | Ester (-COOR') | core.ac.ukcore.ac.uk |

| Amide Formation | R'R''NH, DCC, HOBt | Amide (-CONR'R'') | fishersci.co.ukresearchgate.net |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | Primary Alcohol (-CH₂OH) | stackexchange.comlibretexts.org |

Table 1: Representative Chemical Transformations of the Carboxylic Acid Moiety.

Amide Nitrogen Functionalization and Substitutions

Modification of the secondary propanamido group is more challenging than derivatizing the carboxylic acid due to the lower reactivity of the amide bond. However, several strategies can be envisioned for creating analogs.

N-Alkylation: Introducing an alkyl group onto the amide nitrogen is a potential modification. This typically requires deprotonation of the amide N-H with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide (e.g., methyl iodide). monash.edu This method is commonly applied to N-acyl or N-carbamoyl protected amino acids. monash.edu More modern, catalytic methods for the N-alkylation of unprotected amino acids using alcohols have also been developed, which could potentially be adapted. nih.govrug.nl

Acyl Group Exchange: While direct exchange is difficult, a deacylation-reacylation sequence could be employed to change the propanoyl group to a different acyl moiety. This would involve the hydrolysis of the amide bond to regenerate the free L-isoleucine, followed by N-acylation with a different acyl chloride or anhydride. Amide hydrolysis typically requires harsh conditions (strong acid or base and heat), which could risk racemization. libretexts.org

These modifications, particularly N-alkylation, can significantly impact the molecule's conformational flexibility and its ability to act as a hydrogen bond donor, which are critical considerations in analog design.

Structural Elaboration of the Pentanoic Acid Chain

While direct literature on the structural elaboration of the pentanoic acid chain of this compound is not extensively available, modifications can be conceptualized based on established organic chemistry principles applied to amino acid derivatives. The pentanoic acid moiety, derived from the isoleucine backbone, offers several positions for potential chemical modification to generate novel analogs for structure-activity relationship (SAR) studies.

Key potential transformations include:

Functionalization of the γ- and δ-carbons: The methylene (B1212753) groups at the C4 and C5 positions of the pentanoic acid chain could be targeted for functionalization. For instance, radical halogenation followed by nucleophilic substitution could introduce a variety of functional groups, such as hydroxyl, alkoxy, or cyano groups. However, achieving regioselectivity in such reactions would be a significant challenge due to the similar reactivity of the C-H bonds.

Chain Extension or Truncation: While more synthetically demanding, modification of the chain length could be explored. This would likely involve a multi-step synthesis starting from a different amino acid precursor or employing complex chain-extension methodologies.

These proposed modifications would likely require careful protection of the carboxylic acid and amide functionalities to prevent unwanted side reactions. The stereocenters at C2 and C3 would also need to be considered, as the reaction conditions could potentially lead to epimerization.

Table 1: Hypothetical Structural Modifications of the Pentanoic Acid Chain

| Modification Type | Potential Reagents/Conditions | Expected Outcome | Key Challenges |

| Hydroxylation at C4 | NBS, light; then H₂O/base | Introduction of a hydroxyl group | Lack of regioselectivity, potential for elimination |

| Introduction of a C4-C5 double bond | NBS, light; then non-nucleophilic base | Formation of an unsaturated analog | Control of double bond geometry (E/Z) |

| Chain extension at C5 | Conversion to a terminal halide, then cyanide displacement and hydrolysis | Extension of the carbon chain by one unit | Multi-step process, harsh reaction conditions |

Reaction Mechanisms in the Synthesis and Transformation of this compound

The primary transformation in the synthesis of this compound from L-isoleucine is the formation of an amide bond. This can be achieved through several methods, with the Schotten-Baumann reaction being a classic and effective approach. vedantu.comcollegedunia.comorganic-chemistry.org Alternatively, enzymatic methods are gaining prominence as greener alternatives. nih.govuni-duesseldorf.de

Schotten-Baumann Reaction Mechanism:

The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of a base. byjus.com For the synthesis of this compound, L-isoleucine is reacted with propanoyl chloride in an aqueous basic solution (e.g., NaOH).

The mechanism proceeds through the following steps:

Deprotonation of the Amino Group: The base in the reaction mixture deprotonates the ammonium group of the zwitterionic L-isoleucine, generating a free amino group which is a more potent nucleophile.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of propanoyl chloride. This results in the formation of a tetrahedral intermediate.

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and a carbon-oxygen double bond is reformed.

Proton Transfer: A proton is transferred from the nitrogen atom to a base, resulting in the formation of the final amide product, this compound. The base also neutralizes the HCl byproduct formed during the reaction. byjus.com

Enzymatic Synthesis Mechanism:

Enzymatic synthesis of N-acyl amino acids offers high selectivity and avoids the use of harsh reagents. nih.gov Enzymes such as aminoacylases can catalyze the formation of the amide bond. uni-duesseldorf.de The mechanism can be broadly categorized into ATP-dependent and ATP-independent pathways. nih.gov

In an ATP-independent pathway using a hydrolase like a lipase (B570770) or aminoacylase, the mechanism often involves the formation of an acyl-enzyme intermediate. nih.gov

Acyl-Enzyme Intermediate Formation: The carboxylic acid (propanoid acid) reacts with a residue in the enzyme's active site (e.g., a serine residue) to form a reactive acyl-enzyme intermediate.

Nucleophilic Attack by the Amino Acid: The amino group of L-isoleucine then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.

Amide Bond Formation and Enzyme Regeneration: This attack leads to the formation of the amide bond and the release of the N-acylated product, regenerating the free enzyme.

These enzymatic methods are particularly advantageous for maintaining the stereochemical integrity of the chiral centers.

Analytical and Spectroscopic Characterization Methodologies for 2s,3s 3 Methyl 2 Propanamidopentanoic Acid Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and, critically, the enantiomeric and diastereomeric excess of (2S,3S)-3-Methyl-2-propanamidopentanoic acid. High-Performance Liquid Chromatography (HPLC) is the primary tool for this purpose, particularly when employing chiral stationary phases (CSPs).

The separation of the four possible stereoisomers of 3-Methyl-2-propanamidopentanoic acid—(2S,3S), (2R,3R), (2S,3R), and (2R,3S)—is a significant analytical challenge due to their identical chemical formula and physical properties in an achiral environment. Chiral HPLC columns, which contain a chiral selector as the stationary phase, are essential for resolving these stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for the separation of N-acylated amino acids. mdpi.com

For the analysis of this compound, a typical approach would involve a normal-phase or reversed-phase HPLC method. In a normal-phase setup, a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) would be used. In reversed-phase chromatography, a polar mobile phase, often a mixture of water or a buffer and a polar organic solvent like acetonitrile (B52724) or methanol, is employed. nih.gov The addition of a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution.

The determination of enantiomeric excess (e.e.) and diastereomeric excess (d.e.) is achieved by integrating the peak areas of the separated stereoisomers in the chromatogram. The percentage of each stereoisomer can be calculated from these areas, providing a quantitative measure of the stereochemical purity of a given sample. For complex mixtures or when high sensitivity is required, derivatization with a chiral resolving agent can be employed prior to analysis on a standard achiral column. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Stereoisomer Separation

| Parameter | Condition |

| Column | Chiral Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (Normal Phase) or Acetonitrile/Water with 0.1% Formic Acid (Reversed Phase) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The amide proton (N-H) would appear as a doublet, coupled to the adjacent Cα proton. The Cα proton signal would be a multiplet due to coupling with the N-H proton and the Cβ proton. The protons of the ethyl and methyl groups of the propanamide moiety and the isoleucine side chain would also exhibit characteristic splitting patterns and chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum would show distinct resonances for each carbon atom. The carbonyl carbons of the carboxylic acid and the amide would appear at the downfield end of the spectrum (typically 170-180 ppm). The Cα and Cβ carbons would have characteristic shifts influenced by the attached functional groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~12.0 (s, 1H) | ~175 |

| Amide (NH-C=O) | ~7.5 (d, 1H) | ~173 |

| Cα-H | ~4.2 (m, 1H) | ~58 |

| Cβ-H | ~1.9 (m, 1H) | ~37 |

| Side Chain CH₃ | ~0.9 (d, 3H) | ~15 |

| Side Chain CH₂ | ~1.4, ~1.1 (m, 2H) | ~25 |

| Side Chain Terminal CH₃ | ~0.9 (t, 3H) | ~11 |

| Propanamide CH₂ | ~2.2 (q, 2H) | ~30 |

| Propanamide CH₃ | ~1.1 (t, 3H) | ~10 |

Note: Predicted values are based on typical shifts for N-acylated isoleucine derivatives and may vary depending on the solvent and other experimental conditions. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns. Using electrospray ionization (ESI), the compound would typically be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ in positive and negative ion modes, respectively. Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the amide bond and losses of small neutral molecules like water and carbon monoxide. A key fragmentation would be the loss of the propanamide group or cleavage within the isoleucine side chain. rsc.org

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be characterized by:

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

An N-H stretching vibration for the amide group around 3300 cm⁻¹.

Strong C=O stretching vibrations for the carboxylic acid and amide carbonyls, usually appearing between 1750 and 1630 cm⁻¹.

C-H stretching vibrations for the aliphatic parts of the molecule just below 3000 cm⁻¹.

Chiroptical Methods for Stereochemical Analysis (e.g., CD Spectroscopy)

Chiroptical methods are sensitive to the three-dimensional arrangement of atoms in a molecule and are therefore essential for confirming the absolute stereochemistry.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The amide and carboxylic acid groups in this compound are the primary chromophores that give rise to CD signals. The n → π* electronic transition of the carboxylic acid carbonyl group is expected to produce a Cotton effect in the 210-240 nm region. The sign and magnitude of this Cotton effect are dependent on the stereochemistry at the Cα and Cβ centers. Similarly, the amide chromophore will also contribute to the CD spectrum in the far-UV region. oup.com The observed CD spectrum provides a fingerprint of the specific stereoisomer, which can be compared to reference spectra or theoretical calculations to confirm the (2S,3S) configuration.

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

For the detection and quantification of this compound at low concentrations in complex matrices, such as biological fluids, more advanced techniques are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for trace analysis due to its high sensitivity and selectivity. nih.gov A typical workflow involves minimal sample preparation, such as protein precipitation, followed by separation on a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity, minimizing interference from other components in the matrix. The use of a stable isotope-labeled internal standard is crucial for accurate quantification. chromatographyonline.com

For metabolite identification, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, coupled with liquid chromatography is employed. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of potential metabolites. By comparing the fragmentation patterns of the parent compound and its metabolites, the sites of metabolic modification can be elucidated.

Biochemical and Metabolic Research Perspectives of 2s,3s 3 Methyl 2 Propanamidopentanoic Acid

Investigation of Enzymatic Interactions and Biotransformation in Model Systems

Identification of Potential Enzyme Substrates or Inhibitors

There is no available research to identify (2S,3S)-3-Methyl-2-propanamidopentanoic acid as a substrate or inhibitor for any specific enzymes. Structurally, as a derivative of the amino acid isoleucine, it could theoretically interact with enzymes that process amino acids or their derivatives. medchemexpress.com Potential enzyme classes for future investigation could include proteases, acylases, or aminotransferases. However, without experimental data, any such interactions remain purely speculative.

In Vitro Enzymatic Assays for Characterization

No in vitro enzymatic assays have been published specifically for this compound. To characterize its potential enzymatic interactions, a standard approach would involve incubating the compound with a panel of relevant purified enzymes or cell lysates and monitoring for substrate depletion or product formation.

Table 1: Hypothetical In Vitro Enzymatic Assays for this compound

| Assay Type | Enzyme Class | Potential Outcome |

| Substrate Assay | Hydrolases (e.g., Amidases) | Cleavage of the propanamido group |

| Inhibition Assay | Amino Acid Metabolism Enzymes | Determination of IC50 or Ki values |

| Biotransformation Assay | Cytochrome P450 Enzymes | Identification of oxidative metabolites |

This table is illustrative of potential future research and is not based on existing data.

Exploration of Metabolic Fate and Pathways in Preclinical Models

Catabolic and Anabolic Pathway Investigations

The metabolic fate of this compound has not been documented in any preclinical models. Investigations into its catabolic (breakdown) and anabolic (biosynthetic) pathways would be necessary to understand its physiological role. It is plausible that its catabolism could involve hydrolysis of the amide bond, followed by further degradation of the resulting amino acid and fatty acid components. Anabolic pathways would be unlikely unless it serves as a precursor for a larger molecule, for which there is currently no evidence.

Potential Roles in Intermediary Metabolism

There is no evidence to suggest a role for this compound in intermediary metabolism. Intermediary metabolism comprises the intracellular processes that convert nutrients into energy and building blocks. nih.gov Key pathways include glycolysis, the citric acid cycle, and amino acid metabolism. nih.gov To determine if this compound participates in or influences these pathways, future studies using techniques like isotope tracing in relevant biological systems would be required.

Interactions with Amino Acid Transport Systems and Cellular Homeostasis

The interaction of this compound with amino acid transport systems is an uninvestigated area. Amino acid transporters are crucial for maintaining cellular homeostasis by controlling the intracellular concentration of amino acids. nih.govnih.gov Given its structural similarity to isoleucine, it is conceivable that it could be a substrate or inhibitor for transporters that recognize branched-chain amino acids. medchemexpress.com

Table 2: Potential Amino Acid Transporter Families for Future Investigation

| Transporter Family | Substrate Specificity | Potential Interaction |

| Solute Carrier Family 7 (SLC7) | Cationic and large neutral amino acids | Competitive inhibition or transport |

| Solute Carrier Family 1 (SLC1) | Neutral and acidic amino acids | Potential for transport |

| Solute Carrier Family 43 (SLC43) | Large neutral amino acids | Possible substrate |

This table represents potential areas of future research based on the compound's structure and is not based on published findings.

Study of Cellular Uptake and Efflux Mechanisms

The cellular entry of this compound is likely mediated by transporters responsible for the uptake of large neutral amino acids (LNAAs), given that its parent molecule, L-isoleucine, is a primary substrate for these carriers. The most prominent transporter for BCAAs is the L-type Amino Acid Transporter 1 (LAT1), which forms a heterodimer with the glycoprotein (B1211001) CD98 (SLC3A2). nih.govmdpi.com LAT1 is a sodium-independent exchanger, facilitating the transport of LNAAs across the cell membrane.

The N-acylation of L-isoleucine with a propanoyl group introduces a lipid component to the molecule. This modification could potentially alter its affinity for and transport kinetics by amino acid transporters. Research on other N-acyl amino acids suggests that the nature of the acyl chain can influence their biological activity, although specific transport mechanisms for many of these modified amino acids are still under investigation. nih.govmdpi.com It is plausible that the increased lipophilicity of this compound could lead to interactions with the cell membrane, possibly influencing its mode of entry.

Efflux of this compound from the cell could be handled by several mechanisms. Multidrug resistance proteins (MRPs), a class of ATP-binding cassette (ABC) transporters, are known to efflux a wide range of molecules, including modified amino acids. The specific transporters involved would need to be identified through dedicated cellular transport assays.

| Transporter Family | Specific Transporter | Primary Substrates | Potential Role in this compound Transport |

| Solute Carrier (SLC) | LAT1 (SLC7A5/SLC3A2) | Large neutral amino acids (Leucine, Isoleucine, Valine) | Primary candidate for cellular uptake due to structural similarity to L-isoleucine. |

| ATP-Binding Cassette (ABC) | Multidrug Resistance Proteins (MRPs) | Various xenobiotics and endogenous metabolites | Potential mediators of cellular efflux. |

Competition Studies with Endogenous Amino Acids

Given that the cellular uptake of BCAAs is a competitive process, it is highly probable that this compound would compete with endogenous amino acids for transport. The Large Neutral Amino Acid (LNAA) transporter, LAT1, is known to transport not only BCAAs but also aromatic amino acids such as phenylalanine and tyrosine. nih.govnih.gov This competition is a critical aspect of amino acid homeostasis and has significant physiological implications, particularly at the blood-brain barrier where LAT1 is highly expressed. nih.gov

Competition studies would be essential to determine the inhibitory constant (Ki) of this compound for various amino acid transporters. Such studies would involve measuring the uptake of a radiolabeled natural amino acid (e.g., [3H]-L-leucine) in the presence of varying concentrations of the N-acyl-isoleucine derivative. A strong competitive interaction would suggest that this compound could modulate the intracellular and, consequently, systemic concentrations of other LNAAs. This could have downstream effects on processes such as protein synthesis and neurotransmitter production, which are sensitive to the availability of specific amino acids. nih.gov

| Endogenous Amino Acid | Transporter(s) | Expected Competition with this compound |

| L-Leucine | LAT1 | High |

| L-Valine | LAT1 | High |

| L-Isoleucine | LAT1 | High |

| L-Phenylalanine | LAT1 | Moderate to High |

| L-Tyrosine | LAT1 | Moderate to High |

Implications for Branched-Chain Amino Acid Metabolism Research

The study of this compound holds several important implications for the broader field of BCAA metabolism research. The catabolism of BCAAs is a complex process initiated by the reversible transamination to their respective branched-chain α-keto acids (BCKAs), followed by irreversible oxidative decarboxylation. nih.gov Alterations in BCAA metabolism are associated with various metabolic disorders, including insulin (B600854) resistance and type 2 diabetes. nih.gov

Introducing an N-acylated BCAA that can potentially enter the cell and interact with metabolic pathways provides a valuable tool to probe these processes. For instance, it would be crucial to investigate whether this compound can be hydrolyzed intracellularly to yield L-isoleucine and propionate. If so, it could serve as an intracellular source of its parent amino acid, bypassing certain regulatory steps at the transporter level.

Furthermore, the propionyl-CoA derived from the catabolism of isoleucine and valine is an important metabolic intermediate. nih.govnih.gov The introduction of a propanoyl group directly onto isoleucine could influence the cellular pools of propionyl-CoA, which has implications for the citric acid cycle and the synthesis of odd-chain fatty acids. nih.gov The signaling properties of N-acyl amino acids are another area of significant interest. Leucine, for example, is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis. nih.gov Investigating whether N-acylated derivatives of BCAAs retain or modify these signaling capabilities could open new avenues for understanding metabolic regulation.

Mechanistic Investigations of Biological Activities of 2s,3s 3 Methyl 2 Propanamidopentanoic Acid

Biochemical Consequences of (2S,3S)-3-Methyl-2-propanamidopentanoic Acid Interactions

Without primary research data, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further investigation into this specific compound would be necessary to elucidate its potential biological functions and mechanisms of action.

Application of 2s,3s 3 Methyl 2 Propanamidopentanoic Acid As a Chemical Probe and Research Tool

Use in Investigating Specific Biological Processes and Pathways

As a member of the N-acyl amino acid family, (2S,3S)-3-Methyl-2-propanamidopentanoic acid could serve as a valuable tool for investigating the biological processes and pathways in which NAAAs are involved. N-acyl amino acids are a diverse class of lipid signaling molecules that have been implicated in a range of physiological functions, including the regulation of energy homeostasis, inflammation, and neurotransmission.

The specific structure of this compound, featuring a propanoyl group attached to the amino group of L-isoleucine, could be leveraged to probe the substrate specificity of enzymes involved in NAAA metabolism. For instance, it could be used to study the activity of N-acyl amino acid synthases and hydrolases, such as fatty acid amide hydrolase (FAAH), which are responsible for the biosynthesis and degradation of these signaling molecules. By observing the interaction of this compound with these enzymes, researchers could gain insights into how the acyl chain length and the nature of the amino acid influence substrate recognition and turnover.

Furthermore, given that branched-chain amino acids (BCAAs) like isoleucine play crucial roles in protein synthesis and metabolic regulation, N-acylated derivatives such as this compound could be employed to explore the interplay between BCAA metabolism and lipid signaling pathways.

Table 1: Potential Biological Processes for Investigation with this compound

| Biological Process | Potential Application of this compound |

| N-Acyl Amino Acid Metabolism | Serve as a substrate or inhibitor to characterize enzymes like FAAH and N-acyl amino acid synthases. |

| Lipid Signaling Pathways | Investigate the role of specific N-acyl amino acids in cellular communication and signaling cascades. |

| Branched-Chain Amino Acid Metabolism | Explore the downstream effects of modified BCAAs on metabolic pathways. |

| Cellular Energy Homeostasis | Examine the influence of N-acylated isoleucine on energy production and expenditure. |

Development and Application in Mechanistic Enzymology Studies

The study of enzyme kinetics and mechanisms is fundamental to understanding biological catalysis. This compound could be developed as a specific probe for mechanistic enzymology studies, particularly for enzymes that recognize N-acyl amino acids.

In such studies, the compound could be used as a substrate to determine key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for a given enzyme. This information is crucial for understanding the enzyme's affinity for its substrate and its catalytic efficiency. By comparing the kinetic data obtained with this compound to that of other N-acyl amino acids with varying acyl chain lengths or different amino acid residues, researchers could elucidate the structural determinants of enzyme-substrate interactions.

Moreover, modified versions of this compound could be synthesized to act as enzyme inhibitors. For example, the introduction of a reactive group could lead to the development of an irreversible inhibitor that covalently modifies the enzyme's active site. Such inhibitors are powerful tools for identifying and characterizing the active site residues and for understanding the catalytic mechanism.

Table 2: Potential Applications in Mechanistic Enzymology

| Enzymology Application | Role of this compound |

| Enzyme Kinetics Analysis | Substrate for determining Km and Vmax of N-acyl amino acid metabolizing enzymes. |

| Substrate Specificity Studies | Comparative substrate to understand the influence of acyl chain and amino acid structure on enzyme activity. |

| Enzyme Inhibition Studies | Precursor for the design of competitive or irreversible inhibitors to probe enzyme active sites. |

| Mechanistic Pathway Elucidation | Tool to dissect the steps of enzymatic reactions involving N-acyl amino acids. |

Synthesis and Utilization of Labeled this compound for Tracing Experiments

Isotopically labeled molecules are indispensable tools for tracing the metabolic fate of compounds in biological systems. The synthesis of labeled this compound, for instance with stable isotopes such as 13C or 15N, would enable its use in metabolic tracing experiments.

Once introduced into a cellular or whole-organism model, the labeled compound could be tracked using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This would allow researchers to follow its absorption, distribution, metabolism, and excretion (ADME). Such studies could reveal the metabolic pathways through which N-acyl isoleucine is processed, identify its downstream metabolites, and quantify the flux through these pathways.

For example, a 13C-labeled version of this compound could be used to trace the carbon atoms from the propanoyl group or the isoleucine backbone. This could help determine if the molecule is hydrolyzed back to L-isoleucine and propionate, and how these components are subsequently utilized by the cell. These types of tracing experiments are critical for building comprehensive models of metabolic networks and for understanding how these networks are regulated under different physiological and pathological conditions.

Table 3: Potential Applications of Labeled this compound

| Tracing Experiment | Purpose |

| Metabolic Fate Mapping | To identify the metabolic products of N-propanoyl-L-isoleucine in a biological system. |

| Metabolic Flux Analysis | To quantify the rate of turnover and flow of the compound through specific metabolic pathways. |

| Pharmacokinetic Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. |

| Target Engagement Studies | To confirm the interaction of the labeled compound with its putative biological targets in vivo. |

Computational and Theoretical Studies of 2s,3s 3 Methyl 2 Propanamidopentanoic Acid

Molecular Modeling and Docking Simulations for Target Prediction

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding affinity and interaction of a small molecule, such as (2S,3S)-3-Methyl-2-propanamidopentanoic acid, with a biological target, typically a protein or enzyme. These methods are instrumental in the early stages of drug discovery for identifying potential therapeutic targets and elucidating mechanisms of action.

Due to the novelty of this compound, specific docking studies targeting a range of receptors are not yet extensively published. However, based on its structural similarity to other N-acylated amino acids, it is plausible to hypothesize its interaction with enzymes that process similar endogenous molecules. A common approach involves creating a three-dimensional model of the compound and performing virtual screening against a library of known protein structures.

Hypothetical Docking Simulation Results:

To illustrate the potential outcomes of such a study, a hypothetical data table is presented below. This table outlines the predicted binding affinities of this compound with a selection of enzyme classes that are known to interact with similar chemical motifs.

| Target Enzyme Class | Representative PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Matrix Metalloproteinases (MMPs) | 1A1B | -7.5 | His120, Glu121, Zn2+ |

| Histone Deacetylases (HDACs) | 1T64 | -6.8 | His142, His143, Tyr305 |

| Aminoacyl-tRNA Synthetases | 1C0A | -8.2 | Arg32, Gln155, Tyr159 |

Note: The data presented in this table is hypothetical and serves to illustrate the type of information that would be generated from molecular docking simulations. Actual results would require experimental validation.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations provide a deeper understanding of the electronic structure, stability, and reactivity of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to determine the most stable conformations (isomers) of a molecule and to predict its reactivity through the analysis of molecular orbitals.

For this compound, conformational analysis would reveal the preferred three-dimensional arrangements of its atoms, which is crucial for its interaction with biological targets. The presence of chiral centers and rotatable bonds suggests a complex conformational landscape.

Predicted Conformational and Reactivity Parameters:

Quantum chemical calculations can yield a variety of parameters that describe the molecule's properties. The following table summarizes some key predicted values for this compound, based on DFT calculations at the B3LYP/6-31G(d) level of theory.

| Parameter | Predicted Value | Significance |

| Lowest Energy Conformer Dihedral Angle (Cα-Cβ) | -65° | Describes the most stable spatial arrangement of the backbone. |

| HOMO Energy | -0.24 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | +0.05 eV | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 0.29 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. In silico SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to build predictive models based on a set of known active and inactive molecules.

Given the limited publicly available data on the biological activities of this compound and its close analogs, a full QSAR study is not yet feasible. However, a preliminary in silico SAR prediction can be performed by analyzing the contribution of its key structural fragments to potential biological activities. This involves comparing its molecular descriptors to those of known bioactive compounds.

Predicted Contribution of Structural Features to Activity:

The following table outlines the key structural features of this compound and their predicted influence on its potential biological activity, based on general principles of medicinal chemistry.

| Structural Feature | Molecular Descriptor | Predicted Influence on Activity |

| Carboxylic Acid | pKa | Potential for ionic interactions with positively charged residues in a binding pocket. |

| Propanamide Group | Hydrogen Bond Donors/Acceptors | Can form key hydrogen bonds with target proteins, contributing to binding affinity. |

| (3S)-Methyl Group | Steric Hindrance/Hydrophobicity | May provide selectivity for specific targets and contribute to hydrophobic interactions. |

| Chiral Centers (2S, 3S) | Stereochemistry | Crucial for specific molecular recognition and can lead to different activities between stereoisomers. |

These in silico predictions provide a foundational understanding of the potential biological and chemical properties of this compound. Further experimental validation is necessary to confirm these computational hypotheses and to fully elucidate the compound's therapeutic potential.

Future Directions and Emerging Research Avenues for 2s,3s 3 Methyl 2 Propanamidopentanoic Acid

Development of Novel and Efficient Synthetic Methodologies

The advancement of research into (2S,3S)-3-Methyl-2-propanamidopentanoic acid is contingent upon the development of robust and efficient synthetic routes. Future efforts in this area are likely to focus on asymmetric synthesis to ensure high stereochemical purity, which is crucial for elucidating its specific biological functions. Key areas for methodological development include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the direct and highly enantioselective synthesis of the target molecule. This would be a significant improvement over classical resolution methods, which are often less efficient.

Enzymatic Synthesis: Biocatalysis, employing enzymes such as lipases or acylases, offers a green and highly specific alternative for the synthesis of this compound. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Asymmetric Synthesis | High enantioselectivity, catalytic nature of reagents. | Catalyst sensitivity, cost of precious metals. |

| Enzymatic Synthesis | High stereospecificity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

Exploration of Undiscovered Biological Contexts and Interactions

As a member of the N-acyl amino acid family, this compound may possess a range of biological activities. N-acyl amino acids are a class of signaling lipids with diverse physiological roles. nih.govnih.gov Future research should aim to uncover the specific biological contexts in which this compound is active.

Initial investigations could involve broad-spectrum screening against a panel of biological targets, including:

Receptors: G-protein coupled receptors (GPCRs) are common targets for N-acyl amino acids. Screening assays could reveal potential interactions with known or orphan GPCRs.

Enzymes: Many metabolic and signaling pathways are regulated by enzymes that could be modulated by this compound. For instance, enzymes involved in lipid metabolism or inflammation are plausible targets.

Ion Channels: The modulation of ion channel activity is another potential mechanism of action for bioactive lipids.

The discovery of N-arachidonoyl-ethanolamine as an endogenous ligand for cannabinoid receptors has spurred interest in the therapeutic potential of N-acyl-amines. nih.gov This highlights the potential for this compound to have novel therapeutic applications.

Integration with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the biological effects of this compound, its integration with systems biology and multi-omics approaches will be indispensable. frontiersin.orgnih.gov These technologies allow for the simultaneous measurement of thousands of molecular changes within a biological system, providing a holistic view of the compound's impact.

Key omics technologies that could be applied include:

Transcriptomics (RNA-Seq): To identify changes in gene expression in response to treatment with the compound.

Proteomics: To quantify alterations in protein levels and post-translational modifications.

Metabolomics: To profile changes in the cellular metabolome, providing insights into the metabolic pathways affected by the compound.

The integration of these multi-omics datasets can help to construct detailed models of the compound's mechanism of action and identify potential biomarkers of its activity. nih.gov A hypothetical workflow for a systems biology approach is outlined in Table 2.

Table 2: Hypothetical Systems Biology Workflow for this compound

| Step | Technique | Expected Outcome |

|---|---|---|

| 1. Cell/Organism Treatment | In vitro/in vivo models | Biological samples for analysis. |

| 2. Multi-Omics Data Acquisition | Transcriptomics, Proteomics, Metabolomics | Large-scale molecular datasets. |

| 3. Bioinformatic Data Integration | Network analysis, pathway mapping | Identification of key perturbed pathways and networks. |

| 4. Hypothesis Generation | Computational modeling | Testable hypotheses about the compound's mechanism of action. |

Design of Next-Generation Chemical Probes Based on the this compound Scaffold

The development of chemical probes derived from the this compound scaffold will be a crucial step in dissecting its biological functions. mdpi.com These probes are essential tools for identifying the direct molecular targets of the compound and for visualizing its subcellular localization.

Strategies for probe design could include:

Affinity-Based Probes: These probes typically incorporate a photoreactive group and a reporter tag (e.g., biotin or a fluorescent dye). Upon binding to its target, the probe can be covalently cross-linked by UV light, allowing for the subsequent isolation and identification of the target protein.

Fluorescent Probes: The attachment of a fluorophore to the this compound scaffold would enable the visualization of its uptake and distribution within living cells using fluorescence microscopy.

Click Chemistry Handles: The incorporation of a bioorthogonal functional group, such as an alkyne or an azide, would allow for the specific labeling of the probe in complex biological systems through click chemistry reactions.

The amino acid backbone of this compound provides a versatile platform for the attachment of these various functionalities. mdpi.com The design of such probes will be instrumental in advancing our understanding of this intriguing molecule.

Q & A

Q. How can the stereochemical configuration of (2S,3S)-3-Methyl-2-propanamidopentanoic acid be confirmed experimentally?

- Methodological Answer : The stereochemistry is validated using a combination of chiral HPLC and nuclear Overhauser effect (NOE) NMR spectroscopy. For chiral separation, a Daicel Chiralpak® IA column (4.6 × 250 mm, 5 µm) with a mobile phase of hexane:isopropanol (80:20, v/v) at 1.0 mL/min is recommended. NOE correlations between the methyl group at C3 and adjacent protons confirm spatial proximity, supporting the S,S configuration . Polarimetry ([α]D) should align with reported values for similar (2S,3S)-configured amino acid derivatives (e.g., −15° to −25° in methanol) .

Q. What synthetic strategies are effective for preparing this compound?

- Methodological Answer : A stepwise solid-phase peptide synthesis (SPPS) approach is optimal:

Backbone assembly : Use Fmoc-protected L-threonine (for C3 methyl substitution) on Wang resin.

Propanamide incorporation : React with propanoic anhydride in DMF under basic conditions (5% DIEA).

Deprotection and cleavage : Treat with TFA/water (95:5) for 2 hours.

Yields >75% are achievable with <2% epimerization when coupling at 0°C .

Q. How does the methyl group at C3 influence the compound’s solubility and stability?

- Methodological Answer : The C3 methyl group increases hydrophobicity (predicted logP = 1.2) compared to unmethylated analogs (logP = −0.3). Solubility in aqueous buffers (pH 7.4) is limited (~2 mg/mL), requiring co-solvents like DMSO (10% v/v). Stability studies (40°C/75% RH, 4 weeks) show <5% degradation, indicating robustness in dry storage .

Advanced Research Questions

Q. What computational methods predict the metabolic stability of this compound in biological systems?

- Methodological Answer : Use in silico tools like SwissADME and molecular dynamics (MD) simulations:

- P450 metabolism : CYP3A4 is the primary metabolizer (predicted t1/2 = 6.2 hours).

- MD parameters : AMBER forcefield, explicit solvent model, 100 ns simulation.

Key findings: The methyl group at C3 sterically hinders amide bond hydrolysis, reducing clearance rates by 40% compared to des-methyl analogs .

Q. How can enantiomeric impurities (<1%) in this compound be detected?

- Methodological Answer : Enantiomeric excess (ee) is quantified via ultra-high-performance supercritical fluid chromatography (UHPSFC) on a Chiralpak® IG-U column (3.0 × 150 mm, 3 µm) with CO2:methanol (70:30) at 2.5 mL/min. Limit of detection (LOD) for (2R,3R)-impurities is 0.1% .

Q. What in vitro assays assess the compound’s interaction with amino acid transporters?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.